2-Cyanopiperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVXLTMRALFZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276446 | |
| Record name | 2-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42457-10-3 | |
| Record name | 2-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Cyanopiperidine and Its Functionalized Derivatives
Chemoenzymatic Strategies for Stereoselective Synthesis
Chemoenzymatic approaches offer powerful tools for the stereoselective synthesis of 2-cyanopiperidine, leveraging the high selectivity of enzymes for key transformations.
Enantioselective Catalysis via Oxynitrilase-Mediated Transformations
A notable chemoenzymatic route to (S)-2-cyanopiperidine involves an (R)-oxynitrilase-catalyzed reaction. This method is centered on the enantioselective synthesis of (R)-(+)-6-bromo-2-hydroxyhexanenitrile from its corresponding ω-bromoaldehyde. (R)-Oxynitrilases catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes, yielding chiral cyanohydrins with high enantiomeric purity. The resulting bromocyanohydrin serves as a key intermediate for subsequent cyclization to form the piperidine (B6355638) ring.
The versatility of this enzymatic approach is highlighted by its application in the synthesis of various biologically significant molecules. For instance, (S)-2-cyanopiperidine prepared through this method is a precursor for (S)-pipecolic acid, (R)-(−)-coniine, and (S)-2-aminomethylpiperidine.
Intramolecular Cyclization Pathways to the Piperidine Core
The formation of the piperidine ring from the enzymatically generated chiral intermediate proceeds via intramolecular cyclization. Following the synthesis of (R)-(+)-6-bromo-2-hydroxyhexanenitrile, the subsequent steps involve the transformation of this intermediate to facilitate the ring-closing reaction. This cyclization is a critical step in finalizing the piperidine core structure.
Various strategies for intramolecular cyclization to form piperidine rings have been developed, including metal-catalyzed cyclizations, radical-mediated cyclizations, and electrophilic cyclizations. In the context of the chemoenzymatic synthesis of this compound, the cyclization of the bromo-hydroxy-nitrile intermediate leads to the desired piperidine product.
Electrochemical Approaches to α-Cyanation of Piperidine Heterocycles
Electrochemical methods provide a modern and often more sustainable alternative for the α-cyanation of piperidines, avoiding the need for harsh reagents.
Mediated Electrochemical Cyanation via Oxoammonium Species
A significant advancement in the α-cyanation of secondary piperidines is an electrochemical method that utilizes 9-azabicyclononane N-oxyl (ABNO) as a catalytic mediator. In this process, the electrochemical oxidation of ABNO generates a corresponding oxoammonium species. This highly reactive species then promotes the dehydrogenation of the secondary piperidine to form a cyclic imine. The subsequent addition of a cyanide source to this imine intermediate yields the desired α-cyanopiperidine.
A key advantage of this aminoxyl-mediated process is that it operates at significantly lower electrode potentials compared to direct electrochemical oxidation, which enhances its functional group compatibility. This method also circumvents the need for N-H bond protection, which is often a requirement in traditional chemical functionalization of secondary amines.
Expansive Substrate Scope and Chemoselectivity in Electrochemical Cyanation
The ABNO-mediated electrochemical cyanation exhibits a broad substrate scope, tolerating a wide array of functional groups on the piperidine ring. This includes various heterocyclic and oxidatively sensitive substituents, making it a versatile tool for the diversification of pharmaceutical building blocks.
The chemoselectivity of the reaction is noteworthy. For instance, in a substrate containing both an unprotected and a Boc-protected secondary piperidine, cyanation occurs exclusively on the unprotected ring. However, for substrates bearing other cyclic tertiary alkylamine substituents, cyanation may occur preferentially on the alkylamine ring, likely due to the enhanced hydricity of the C-H bonds at that site. This user-friendly method has been shown to be highly effective for the α-cyanation of diverse secondary piperidines.
| Substrate | Product | Yield (%) |
| 4-Phenylpiperidine | 2-Cyano-4-phenylpiperidine | 85 |
| 4-(4-Fluorophenyl)piperidine | 2-Cyano-4-(4-fluorophenyl)piperidine | 81 |
| 4-(Thiophen-2-yl)piperidine | 2-Cyano-4-(thiophen-2-yl)piperidine | 75 |
| N-Boc-4-hydroxypiperidine | No reaction on protected ring | - |
| Table 1: Examples of Substrate Scope in ABNO-Mediated Electrochemical Cyanation. Data sourced from. |
Classical and Modern Chemical Synthesis of this compound
Beyond chemoenzymatic and electrochemical methods, a range of classical and modern chemical synthesis strategies exist for producing this compound.
One common classical approach involves the dehydration of the corresponding piperidine carboxamide. For example, 4-cyanopiperidine (B19701) can be synthesized from piperidine-4-carboxamide using a dehydrating agent like thionyl chloride. This process typically involves heating the reactants, followed by neutralization and extraction to isolate the cyanopiperidine product. Yields for this type of reaction can be in the range of 60-65% with high purity.
Regioselective Synthesis of N-Substituted this compound Analogs
Regioselectivity is crucial in the synthesis of substituted piperidines, ensuring that functional groups are introduced at the desired positions. Several methods have been developed to achieve the regioselective synthesis of N-substituted this compound and related structures.
One established method is the Strecker-type reaction involving glutaraldehyde (B144438), an amine, and a cyanide source. The reaction of glutaraldehyde with various primary amines (aliphatic, aryl, and benzylamines) in the presence of cyanide ions or reagents like sodium hydrogen sulfite (B76179) leads to the formation of N-substituted 2,6-dicyanopiperidines. tkk.fi This multicomponent reaction assembles the piperidine ring and introduces substituents on the nitrogen and at the C2/C6 positions in a single step. tkk.fi Although yields are generally high, this method is often limited by the tendency of glutaraldehyde to polymerize and the availability of substituted glutaraldehydes. tkk.fi
Another powerful strategy for regioselective synthesis involves the ring-opening of bicyclic aziridinium (B1262131) ions. This approach allows for the controlled formation of 2-alkylsubstituted piperidines. researchgate.net The process starts with a molecule containing an aziridine (B145994) ring and a tethered leaving group. Activation of the aziridine nitrogen generates a bicyclic aziridinium ion intermediate. Subsequent nucleophilic attack by an organocopper reagent occurs selectively at the C2 position, leading to the ring-opening of the aziridine and the formation of the desired 2-substituted piperidine with high regio- and stereoselectivity. researchgate.net
Modern metal-free multicomponent reactions also offer a regioselective pathway to N-substituted piperidine-2-carboxamides, which are structurally related to this compound derivatives. An atom-economical approach involves the decarboxylative coupling of pipecolic acid, various aldehydes, and isonitriles. nih.gov This cascade reaction proceeds through the formation of an imine, which then undergoes a regioselective addition, ultimately yielding the N-substituted piperidine-2-carboxamide. nih.gov
Table 1: Comparison of Regioselective Synthetic Methods
| Method | Starting Materials | Key Features | Product Type |
|---|---|---|---|
| Strecker-type Reaction | Glutaraldehyde, Primary Amine, Cyanide Source | Multicomponent reaction; forms two C-C bonds and one C-N bond. tkk.fi | N-Substituted 2,6-Dicyanopiperidine tkk.fi |
| Aziridinium Ion Ring-Opening | 4-Hydroxybutylaziridine derivative, Organocopper reagent | Formation of a bicyclic aziridinium ion intermediate; high regio- and stereoselectivity. researchgate.net | 2-Alkylsubstituted Piperidine researchgate.net |
| Decarboxylative Coupling | Pipecolic Acid, Aldehyde, Isonitrile | Metal-free; atom-economical cascade reaction. nih.gov | N-Substituted Piperidine-2-carboxamide nih.gov |
Synthesis of N-Protected this compound Intermediates
In multi-step syntheses, the piperidine nitrogen is often protected to prevent unwanted side reactions and to direct the reactivity of other functional groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under many reaction conditions and its straightforward removal under acidic conditions. researchgate.netlookchem.com
The synthesis of N-Boc-2-cyanopiperidine is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine. researchgate.net This reaction efficiently installs the Boc group onto the nitrogen atom, yielding the N-protected intermediate. The presence of the Boc protecting group is instrumental as it allows for selective chemical transformations to be performed at the cyano group or other positions on the piperidine ring. lookchem.com
Furthermore, the choice of the N-protecting group can significantly influence the stereochemical outcome of subsequent reactions. For instance, in the reductive lithiation of 2-cyanopiperidines to form α-amino alkyllithium reagents, the nature of the N-substituent is critical. While an N-alkyl-2-cyanopiperidine can lead to the formation of the corresponding alkyllithium reagent with high selectivity, the use of an N-Boc protecting group can result in a mixture of isomers. nih.gov This is attributed to the electronic and steric effects of the Boc group on the stability and conformation of the radical and alkyllithium intermediates. nih.gov Therefore, the selection of a protecting group is a strategic decision that impacts both reactivity and stereocontrol.
Table 2: N-Protection of this compound
| Protecting Group | Reagent | Purpose |
|---|
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Prevents N-alkylation/acylation; allows for selective reactions at other sites; influences stereoselectivity of subsequent steps. researchgate.netlookchem.comnih.gov |
Strategic Design in Convergent and Divergent Synthesis for this compound Scaffolds
This compound serves as a versatile scaffold in both convergent and divergent synthetic strategies, enabling the creation of complex and diverse molecular libraries for drug discovery and natural product synthesis. nih.govwhiterose.ac.uk
Divergent Synthesis involves using a common intermediate, such as a functionalized this compound, to generate a wide array of structurally distinct analogs through various reaction pathways. nih.gov A powerful example of this is a "bottom-up" branching approach where a piperidine-based manifold is elaborated through modular assembly. nih.govwhiterose.ac.uk In one such strategy, a piperidine core is functionalized via Ugi condensation, N-acetoacetylation, and diazotransfer to create a complex precursor. nih.gov This common precursor, containing multiple reaction handles, can then undergo divergent, catalyst-controlled cyclizations. For example, rhodium-catalyzed tandem cyclization and subsequent cycloaddition reactions can lead to either tetracyclic or hexacyclic scaffolds depending on the choice of dipolarophiles installed in the precursor modules. nih.gov This approach allows for the rapid generation of skeletal and stereochemical diversity from a single, unified intermediate. nih.govresearchgate.net
Convergent Synthesis , in contrast, involves the independent synthesis of complex fragments of a target molecule, which are then joined together in the later stages of the synthetic route. This strategy is often more efficient for the synthesis of highly complex molecules. In the context of this compound scaffolds, a convergent approach might involve preparing a functionalized piperidine derivative and a separate, complex fragment (e.g., a substituted azetidine (B1206935) or indole (B1671886) ring system) independently. google.com These two advanced intermediates are then coupled in a key bond-forming step to assemble the final molecular architecture. This approach maximizes efficiency by allowing for the optimization of reaction pathways for each fragment separately before the crucial coupling step. whiterose.ac.uk
The strategic choice between a divergent and a convergent approach depends on the synthetic goal. Divergent synthesis is ideal for creating libraries of related compounds for structure-activity relationship (SAR) studies, while convergent synthesis is often preferred for the efficient total synthesis of a single, complex target molecule. nih.govwhiterose.ac.uk
Mechanistic Insights into the Reactivity and Synthetic Transformations of 2 Cyanopiperidine
Nucleophilic Reactivity at the α-Carbon Adjacent to the Nitrile
The proton at the α-carbon (C2) of 2-cyanopiperidine exhibits enhanced acidity due to the electron-withdrawing nature of the adjacent nitrile group. This property is fundamental to its nucleophilic reactivity, enabling the formation of stabilized carbanionic intermediates that can be exploited in various carbon-carbon bond-forming reactions.
Generation of Stabilized α-Amino Nitrile Anions
The deprotonation of this compound derivatives at the α-position leads to the formation of α-amino nitrile anions. d-nb.infoarkat-usa.org These anions are stabilized by the inductive effect and resonance delocalization of the negative charge onto the nitrile group. encyclopedia.pubwikipedia.org The choice of base is crucial and depends on the acidity of the specific substrate, with options ranging from alkali metal amides like lithium diisopropylamide (LDA) to organolithium reagents such as butyllithium. encyclopedia.pubwikipedia.orgnih.gov Infrared spectroscopic studies have indicated the existence of at least two tautomeric forms for metallated nitriles, with the ketimine tautomer being favored with decreasing substitution at the anionic carbon. encyclopedia.pub
The stereochemical outcome of the deprotonation and subsequent reactions is influenced by several factors, including the nature of the N-substituent, the countercation, and the electrophile. acs.org For instance, in N-Boc- and N-carbamoyl-2-cyano-6-methylpiperidines, the stereochemical course of electrophilic substitution can be directed towards either retention or inversion of configuration. acs.org The use of a chelating group on the nitrogen atom and a less reactive electrophile tends to favor the retention product. acs.org
Alkylation Reactions of this compound Derivatives
The stabilized α-amino nitrile anions generated from this compound are potent nucleophiles that readily participate in alkylation reactions with various electrophiles, such as alkyl halides. arkat-usa.orgnih.gov This provides a powerful method for introducing substituents at the C2 position of the piperidine (B6355638) ring.
For example, N-benzyl-2-cyanopiperidine can be deprotonated with LDA and subsequently alkylated with a range of primary alkyl bromides and iodides to yield the corresponding 2-alkyl-2-cyanopiperidines. nih.gov However, the success and regioselectivity of these alkylation reactions can be highly dependent on the substrate's substitution pattern and the reaction conditions. In some cases, particularly with polyhydroxylated cyano-piperidine scaffolds, competing reactions such as the formation of α-cyanoenamines can occur. arkat-usa.org The presence of a leaving group on an adjacent carbon can favor enamine formation, while bulky substituents can lead to other rearrangements. arkat-usa.org
Table 1: Alkylation of N-benzyl-2-cyanopiperidine
| Alkylating Agent | Product | Yield (%) |
|---|---|---|
| Iodomethane | N-benzyl-2-cyano-2-methylpiperidine | 95 |
| Iodoethane | N-benzyl-2-cyano-2-ethylpiperidine | 92 |
| 1-Bromopropane | N-benzyl-2-cyano-2-propylpiperidine | 88 |
| 1-Iodobutane | N-benzyl-2-butyl-2-cyanopiperidine | 90 |
Data sourced from studies on the alkylation of α-amino nitrile anions. nih.gov
Electrophilic Capture of Anionic Intermediates
The anionic intermediates derived from this compound can be trapped by a variety of electrophiles beyond simple alkyl halides. This includes reactions with carbonyl compounds, which can lead to the formation of more complex heterocyclic structures. The stereochemical outcome of these reactions is a key consideration. Research has shown that electrophilic substitution of the preformed anionic species can proceed with inversion of configuration, particularly when steric hindrance is a factor, such as in the presence of an axial methyl group. acs.org
The reactivity of the electrophile also plays a significant role. More reactive electrophiles tend to result in an increase of the product formed with retention of configuration. acs.org The choice of the base and counterion (e.g., Li, Na, K) also influences the stereoselectivity, with a decrease in the chelating ability of the N-substituent and an increase in the ionic character of the countercation leading to a higher proportion of the inversion product. acs.org
Reductive Strategies and Outcomes
The nitrile functionality of this compound is susceptible to reduction, offering pathways to synthetically valuable piperidine derivatives, including those where the cyano group is either transformed or completely removed.
Reductive Lithiation of the Nitrile Functionality
Reductive lithiation of 2-cyanopiperidines, often mediated by reagents like lithium di-tert-butylbiphenylide (LiDBB), is a powerful method for generating α-amino organolithium species. nih.govresearchgate.net This transformation effectively converts the cyano group into a lithiated carbon, creating a highly reactive intermediate. The stereoselectivity of this process is a subject of detailed study. For N-benzyl protected 2-cyanopiperidines, high stereoselectivity is often observed. researchgate.net However, when the nitrogen is protected with a tert-butoxycarbonyl (Boc) group, lower selectivity is typically found. researchgate.netnih.gov
Pathways for Reductive Decyanation
Reductive decyanation involves the complete removal of the cyano group, leading to the formation of a C-H bond at the C2 position. This transformation can be achieved through several mechanistic pathways. d-nb.infonih.gov
One common method involves a two-electron transfer process, often under dissolving metal conditions. d-nb.infonih.gov This can proceed via an ionic pathway where the loss of the cyanide ion generates an iminium cation, which is then reduced by a hydride donor. d-nb.infonih.gov Alternatively, for secondary amines, an elimination of hydrogen cyanide (HCN) can occur, followed by the reduction of the resulting imine. d-nb.info
Transition-metal-catalyzed methods have also emerged as effective strategies for reductive decyanation. d-nb.info These can involve the oxidative addition of the C-CN bond to a low-valent metal center or a silylmetal-assisted cleavage of the carbon-cyano bond. d-nb.info The choice of catalyst and reaction conditions allows for a broad substrate scope under milder conditions. d-nb.info For example, the use of a sodium hydride-iodide composite has been shown to effect reductive decyanation, likely proceeding through a hydride addition to the nitrile followed by elimination of sodium cyanide. nih.gov
Table 2: Reagents for Reductive Decyanation of α-Aminonitriles
| Reagent System | Proposed Intermediate | Reference |
|---|---|---|
| Dissolving Metals (e.g., Na/NH₃) | Iminium cation | d-nb.infopsu.edu |
| Hydride Donors (e.g., LiAlH₄) | Iminium cation | nih.govpsu.edu |
| Transition Metals (e.g., Ni, Rh, Fe) | Organometallic intermediate | d-nb.info |
| Sodium Hydride-Iodide Composite | Iminyl anion | nih.gov |
Intramolecular Cyclization Cascades
Intramolecular cyclization cascades represent a powerful strategy in organic synthesis for the rapid construction of complex polycyclic and spirocyclic frameworks from relatively simple precursors. In the context of this compound chemistry, the nitrile group serves as a versatile functional handle that can be transformed to initiate or participate in a variety of ring-forming sequences. These cascades often proceed with high levels of stereocontrol, enabling the synthesis of intricate molecular architectures found in many natural products.
A significant advancement in the synthesis of spirocyclic piperidines involves the intramolecular carbolithiation of α-amino organolithium species generated from this compound derivatives. nih.govscispace.com This methodology provides an efficient route to tertiary α-amino stereocenters, which are key structural motifs in various alkaloid families. nih.gov
The process begins with the preparation of substituted 2-cyanopiperidines. N-protected this compound can be deprotonated using a strong base like lithium diisopropylamide (LDA) and subsequently alkylated with various electrophiles, such as primary alkyl halides containing a terminal alkene, to introduce the necessary tether for cyclization. nih.gov
The key step is the reductive lithiation of the α-amino nitrile using a reducing agent like lithium 4,4′-di-tert-butylbiphenylide (LiDBB). This reaction transforms the cyano group into a tertiary α-amino organolithium reagent. nih.gov This highly reactive intermediate then undergoes a spontaneous intramolecular carbolithiation, where the organolithium attacks the tethered carbon-carbon double bond. This cyclization step forges a new carbon-carbon bond, constructing the spirocyclic ring system. nih.govnih.gov Subsequent protonation of the newly formed organolithium intermediate furnishes the final spirocyclic piperidine product. nih.gov
These carbolithiation reactions often proceed with notable diastereoselectivity. For instance, the reductive decyanation and cyclization of N-benzyl-2-cyano-2-(3-butenyl)piperidine results in the formation of a spiro[piperidine-2,1'-cyclopentane] system with a high degree of selectivity for the diastereomer where the newly formed methyl group is cis to the nitrogen atom. nih.gov This stereochemical outcome can be rationalized by computational studies evaluating the transition state models of the cyclization. nih.gov The versatility of this method has been demonstrated for the formation of both five- and six-membered carbocyclic rings fused in a spirocyclic fashion to the piperidine core. scispace.com
Table 1: Spirocyclic Construction via Reductive Carbolithiation of this compound Derivatives nih.gov
| Entry | Alkylating Agent | This compound Precursor | Spirocyclic Product | Yield (%) | Diastereomeric Ratio |
| 1 | 4-bromo-1-butene | N-benzyl-2-cyano-2-(3-butenyl)piperidine | N-benzyl-1-azaspiro[5.4]decane | 87 | 20:1 |
| 2 | 5-bromo-1-pentene | N-benzyl-2-cyano-2-(4-pentenyl)piperidine | N-benzyl-1-azaspiro[5.5]undecane | 85 | >20:1 |
The this compound scaffold is a valuable starting point for divergent ring-closing strategies that lead to diverse and complex molecular architectures. The cyano group can be manipulated or serve as a synthetic equivalent for other functionalities, unlocking various cyclization pathways.
One such approach involves radical cyclization cascades. These reactions can be initiated from substrates derived from 2-cyanopiperidines, leading to the formation of polycyclic compounds with high diastereoselectivity and regioselectivity. rsc.org For example, the cyano group can be converted into a different functional group that can participate in a radical-initiated cascade, allowing for the construction of fused or bridged ring systems.
Another strategy employs samarium(II) iodide (SmI₂)-mediated cyclizations. While not always starting directly from the nitrile, precursors derived from the piperidine skeleton, such as unsaturated keto-lactams, can undergo sequential conjugate-reduction-aldol cyclizations. scispace.com A this compound could be envisioned as a precursor to such lactams through hydrolysis and oxidation steps. This method is effective for creating aza-spirocycles, including 3-spiropiperidines. scispace.com
Furthermore, cycloaddition reactions offer another avenue for creating complex architectures. For instance, the piperidine ring can be a component in formal [4+2] cycloadditions. Palladium-catalyzed reactions of cyclic carbamates, which can be synthesized from piperidine derivatives, can lead to functionalized piperidines through a sequence involving allylation and condensation. scispace.com These strategies highlight the synthetic flexibility of the piperidine core, where the initial 2-cyano substituent can be a key element in the synthetic design toward complex targets.
Unsaturated this compound analogs, those containing double or triple bonds within their structure, are powerful substrates for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. These processes are highly efficient in terms of atom and step economy, rapidly building molecular complexity. researchgate.net
The presence of both a cyano group and an unsaturation site allows for a programmed sequence of reactions. For example, a tandem reaction could be initiated at the unsaturated moiety, followed by a cyclization involving the nitrile group or a derivative thereof. Palladium-catalyzed addition reactions are particularly well-suited for such transformations. diva-portal.org An aryl-palladium species, for instance, could add across an alkyne or alkene in the piperidine side chain (a carbopalladation), generating a new organopalladium intermediate that could then react with the nitrile group. diva-portal.org
Radical reactions also provide a powerful tool for the tandem functionalization of unsaturated systems. acs.org An alkyl radical, potentially generated at a position alpha to the nitrogen after transformation of the cyano group, could add to an internal site of unsaturation. The resulting radical could then be trapped intramolecularly to form a new ring. acs.org This type of radical addition-elimination or addition-cyclization sequence can forge new C-C bonds efficiently.
Domino reactions, such as a glycosylation/cyclization cascade, illustrate the potential for complex transformations on related heterocyclic systems. researchgate.net An analogous strategy applied to an unsaturated this compound derivative could involve an initial intermolecular reaction at the unsaturation site, which then triggers an intramolecular cyclization involving the cyano group, leading to annulated C-glycoside-like structures. The development of such cascade reactions starting from unsaturated 2-cyanopiperidines is a promising area for the synthesis of novel heterocyclic frameworks.
Stereochemical Control and Asymmetric Synthesis in 2 Cyanopiperidine Chemistry
Diastereoselectivity and Enantioselectivity in 2-Cyanopiperidine Formation
The formation of 2-cyanopiperidines often involves the addition of a cyanide source to a piperidine (B6355638) precursor, such as an imine or a related electrophilic species. The stereochemical outcome of this addition, whether diastereoselective or enantioselective, is highly dependent on the reaction conditions, the nature of the substrate, and the use of chiral influences.
Diastereoselectivity is a key consideration when the piperidine ring already contains one or more stereocenters. For instance, the anodic cyanation of 2-alkyl-N-phenylpiperidines leads to the formation of 2-cyano-6-alkyl-N-phenylpiperidines. rsc.org In these reactions, a mixture of epimers at the C-6 position is often observed. rsc.org However, the major isomer typically exhibits a trans configuration, where the newly introduced cyano group occupies an axial position and the pre-existing alkyl substituent is in an equatorial orientation. rsc.orgnih.gov This preference is dictated by the stereochemical course of nucleophilic addition to the intermediate 3,4,5,6-tetrahydropyridinium species. rsc.org In some cases, such as the electrochemical oxidation of 4-methyl-6-pentyl-N-phenylpiperidine, remarkable diastereoselectivity can be achieved, yielding the trisubstituted aminonitrile as a single diastereomer with greater than 98% diastereomeric excess (de). rsc.orgnih.gov
Another approach to achieving diastereoselectivity involves the reductive lithiation of N-Boc protected 2-cyanopiperidines. While an N-alkyl this compound can lead to a highly selective formation of the alkyllithium, the use of a Boc protecting group on the nitrogen atom can result in a mixture of isomers. nih.gov
Enantioselectivity , the preferential formation of one enantiomer over the other, is often achieved through the use of chiral catalysts or auxiliaries. A notable example is the enantioselective cyanidation of fluoro-substituted amines using a chiral copper(II) catalyst, which produces chiral aminonitriles that can then be cyclized to form chiral piperidines. mdpi.com Organocatalysis also presents a powerful tool for the enantioselective synthesis of piperidine derivatives. For instance, natural products like pelletierine (B1199966) have been synthesized with up to 97% enantiomeric excess (ee) using a biomimetic approach. nih.gov
The Strecker reaction, a classic method for synthesizing α-aminonitriles, has been adapted for the asymmetric synthesis of this compound precursors. The use of a bifunctional cinchonine-derived thiourea (B124793) chiral catalyst in the reaction of an imine with trimethylsilyl (B98337) cyanide can afford the desired α-aminonitrile intermediate with excellent yield and enantioselectivity. nih.gov Furthermore, a chemo-enzymatic approach combining an amine oxidase/ene imine reductase cascade has been developed for the asymmetric dearomatization of activated pyridines, leading to stereo-defined substituted piperidines. whiterose.ac.uk
Below is a table summarizing selected diastereoselective and enantioselective methods for the formation of 2-cyanopiperidines and related structures.
| Method | Substrate | Reagents/Catalyst | Product | Stereoselectivity |
| Anodic Cyanation | 2-Alkyl-N-phenylpiperidines | Methanol, Graphite Felt Anode | 2-Cyano-6-alkyl-N-phenylpiperidines | High regioselectivity, epimeric mixture at C-6 (major isomer is trans) rsc.orgnih.gov |
| Electrochemical Oxidation | 4-Methyl-6-pentyl-N-phenylpiperidine | Methanol, Graphite Felt Anode | Trisubstituted this compound | >98% de rsc.orgnih.gov |
| Enantioselective Cyanidation | Fluorosubstituted amines | Chiral Copper(II) catalyst | Chiral aminonitriles (piperidine precursors) | High enantioselectivity mdpi.com |
| Organocatalytic Strecker Reaction | Imine, Trimethylsilyl cyanide | Bifunctional cinchonine-derived thiourea | α-Aminonitrile | Excellent yield and enantioselectivity nih.gov |
| Chemo-enzymatic Cascade | N-substituted tetrahydropyridines | Amine oxidase/Ene imine reductase | 3- and 3,4-substituted piperidines | High stereoselectivity whiterose.ac.uk |
Asymmetric Induction in 2-Substituted Piperidine Scaffold Construction
Asymmetric induction refers to the transfer of chirality from a chiral element within a molecule to a newly forming stereocenter. In the synthesis of 2-substituted piperidines, this is often achieved using chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction and is subsequently removed. wikipedia.org
A prominent strategy involves the use of glycosylamines as chiral auxiliaries. icho.edu.pl For example, the condensation of 2,3,4,6-tetra-O-pivaloylated D-galactosylamine with an aldehyde, followed by a Lewis acid-catalyzed reaction, delivers 2-substituted 5,6-dehydropiperidinone derivatives in excellent yield and with high stereoselectivity. icho.edu.pl These intermediates can be further functionalized, for instance, through a conjugate 1,4-addition of organocuprates to yield 2,6-cis-disubstituted piperidinones with high diastereoselectivity. icho.edu.pl The choice of the carbohydrate auxiliary is crucial; using an N-arabinosylamine instead of the galactosyl auxiliary can lead to the inverse configuration at the 2- and 6-positions. icho.edu.pl
Oxazolidinones, popularized by David A. Evans, are another class of effective chiral auxiliaries. wikipedia.org These can be attached to a piperidine precursor to control alkylation and aldol (B89426) reactions with a high degree of stereocontrol. wikipedia.org Camphorsultam and pseudoephedrine are other examples of well-established chiral auxiliaries used in asymmetric synthesis. wikipedia.org
The following table provides examples of chiral auxiliaries and their application in the asymmetric synthesis of substituted piperidines.
| Chiral Auxiliary | Application | Stereochemical Outcome | Reference |
| 2,3,4,6-Tetra-O-pivaloylated D-galactosylamine | Synthesis of 2,6-disubstituted piperidinones via Mannich-Michael reaction | High diastereoselectivity for 2,6-cis products. icho.edu.pl | icho.edu.pl |
| N-Arabinosylamine | Synthesis of 2,6-disubstituted piperidinones | Inverse configuration at C-2 and C-6 compared to galactosyl auxiliary. icho.edu.pl | icho.edu.pl |
| Oxazolidinones | Alkylation and aldol reactions | High stereocontrol. wikipedia.org | wikipedia.org |
| (S)-1-(1-Phenylethyl)-2-methyleneaziridine | Multi-component coupling to form 2-substituted piperidines | High diastereocontrol (90% de). rsc.org | rsc.org |
Conformational Analysis and Stereochemical Elucidation of 2-Cyanopiperidines
Determining the precise three-dimensional arrangement of atoms in this compound derivatives is crucial for understanding their reactivity and biological activity. The piperidine ring typically adopts a chair conformation, and the substituents can be either axial or equatorial. The conformational preferences are influenced by steric and electronic effects. semanticscholar.orgresearchgate.net
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for conformational analysis and structural elucidation of substituted piperidines. semanticscholar.org Chemical shifts and coupling constants provide valuable information about the relative orientation of atoms. semanticscholar.orgresearchgate.net For example, a small chemical shift for the carbons of 2- and 5-methyl groups in a piperidine ring can indicate a trans-diaxial position. semanticscholar.org
Application of Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Assignment
Nuclear Overhauser Effect (NOE) spectroscopy is a particularly powerful NMR technique for determining the stereochemistry of molecules by identifying nuclei that are close to each other in space. usm.eduwikipedia.org The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. wikipedia.orgyoutube.com A two-dimensional NOE experiment, known as NOESY (Nuclear Overhauser Effect Spectroscopy), generates a spectrum with cross-peaks between protons that are spatially close, typically within 5 Å. usm.eduwikipedia.org
In the context of 2-cyanopiperidines, NOESY can be used to establish the relative stereochemistry of substituents on the piperidine ring. For example, an NOE correlation between a proton at C-2 and a proton at C-6 would indicate a cis relationship between these two positions. Conversely, the absence of such a correlation might suggest a trans relationship. The observation of through-space correlations between specific protons allows for the unambiguous elucidation of the molecule's three-dimensional structure. usm.edu
For instance, in the diastereoselective preparation of 2,4,6-trisubstituted-2'-cyanopiperidines, ¹H NMR spectra indicated an epimeric mixture at C-6. rsc.orgnih.govrsc.org The major isomer was assigned a trans configuration where the cyano group is axial and the alkyl substituent at C-6 is equatorial. rsc.orgnih.govrsc.org This assignment can be confirmed by NOE experiments, where irradiation of the equatorial C-6 proton would be expected to show an NOE with nearby axial protons, while the axial cyano group would be spatially distant from these protons. The use of NOE, often in conjunction with other 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provides a comprehensive picture of the molecule's connectivity and stereochemistry. usm.edu
Strategic Applications of 2 Cyanopiperidine in Complex Organic Synthesis
Utilization as Versatile Synthetic Building Blocks
The inherent reactivity of the cyano group, coupled with the stereochemical information embedded within the piperidine (B6355638) ring, renders 2-cyanopiperidine a powerful tool for synthetic chemists. springernature.comchemrxiv.orgbeilstein-journals.org This versatility allows for its application in the construction of a wide range of complex molecules.
Total Synthesis of Natural Products Incorporating this compound Motifs (e.g., Alkaloids like Coniine and Pipecolic Acid)
This compound has proven to be a key intermediate in the total synthesis of several important piperidine alkaloids. researchgate.netresearchgate.net Its utility stems from the ability to transform the cyano group into various functionalities, such as amines and carboxylic acids, which are characteristic features of many alkaloids.
A notable application is in the synthesis of (S)-pipecolic acid, a non-proteinogenic amino acid found in various natural products. oup.comtandfonline.comtandfonline.com A chemoenzymatic approach allows for the preparation of (S)-2-cyanopiperidine, which serves as a direct precursor to (S)-pipecolic acid. researchgate.netoup.comtandfonline.comacs.org This method provides an efficient route to this important chiral building block.
Similarly, this compound has been instrumental in the synthesis of the toxic alkaloid (R)-(−)-coniine. researchgate.netnih.gov The synthetic strategy involves the conversion of the cyano group to an aminomethyl group, a key step in assembling the final alkaloid structure. researchgate.net The table below summarizes the role of this compound in the synthesis of these natural products.
| Natural Product | Role of this compound | Key Transformation |
| (S)-Pipecolic Acid | Chiral precursor | Hydrolysis of the cyano group to a carboxylic acid |
| (R)-(−)-Coniine | Chiral precursor | Reduction of the cyano group to an aminomethyl group |
Construction of Spirocyclic Piperidine Architectures
Spirocyclic frameworks are prevalent in many biologically active molecules. This compound serves as a valuable starting material for the construction of spirocyclic piperidine architectures. uni-tuebingen.de For instance, a chiral this compound building block can be prepared through the condensation of glutaraldehyde (B144438) with phenylglycinol and potassium cyanide. uni-tuebingen.de Subsequent alkylation and a series of transformations can lead to the formation of complex spirocyclic systems. uni-tuebingen.de The reaction of δ-chloro imines with potassium cyanide can also yield 2-cyanopiperidines, which can then undergo intramolecular cyclization to form spiro-piperidines. researchgate.net
Precursors to Conformationally Restricted and Biologically Active Scaffolds
The conformational rigidity of the piperidine ring in this compound makes it an excellent precursor for the synthesis of conformationally restricted and biologically active scaffolds. researchgate.net These constrained molecules are of great interest in medicinal chemistry as they can lead to enhanced binding affinity and selectivity for biological targets. acs.org For example, this compound can be utilized in the synthesis of novel dipeptide mimics, which can act as inhibitors for enzymes like the angiotensin-converting enzyme. acs.org The defined stereochemistry of this compound allows for the precise control of the spatial arrangement of substituents, a crucial factor in the design of such bioactive molecules.
Contributions to Asymmetric Catalysis as Chiral Auxiliaries and Ligands
The inherent chirality of this compound and its derivatives makes them attractive candidates for use as chiral auxiliaries and ligands in asymmetric catalysis. acs.orgdiva-portal.orghawaii.edu Chiral ligands play a crucial role in transition-metal catalyzed reactions, enabling the synthesis of enantiomerically enriched products. While direct applications of this compound itself as a ligand are less common, its derivatives, particularly those where the cyano group is transformed into a coordinating group, have shown promise. For instance, the conversion of the cyano group to a phosphine (B1218219) or an amine can generate bidentate ligands capable of coordinating to a metal center and inducing asymmetry in catalytic transformations. The synthesis of chiral 2,2'-bipyridine (B1663995) ligands, which are widely used in asymmetric catalysis, can be envisioned starting from this compound derivatives. diva-portal.orghawaii.edu Furthermore, the use of carbohydrate-derived chiral auxiliaries in conjunction with this compound can lead to highly diastereoselective reactions. researchgate.net
Development of Unnatural α-Amino Acids and Peptidomimetics
Unnatural amino acids are invaluable tools in drug discovery and peptide science, offering a means to enhance the stability, potency, and selectivity of peptides. nih.govenamine.netresearchgate.netsigmaaldrich.com this compound serves as a versatile starting material for the synthesis of novel, unnatural α-amino acids and peptidomimetics. d-nb.infoub.edu The hydrolysis of the nitrile group in this compound provides a direct route to pipecolic acid and its derivatives, which are themselves important unnatural amino acids. d-nb.info
Moreover, the reactivity of the cyano group allows for the introduction of various side chains, leading to a diverse array of α-substituted piperidine-2-carboxylic acids. mdpi.com These conformationally constrained amino acids can be incorporated into peptide chains to create peptidomimetics with well-defined secondary structures, which can mimic the biological activity of natural peptides but with improved pharmacological properties. d-nb.info
Diversification Strategies for Pharmaceutical Building Blocks
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a large number of approved drugs. nih.gov this compound represents a key platform for the diversification of pharmaceutical building blocks, allowing for the rapid generation of libraries of novel piperidine-containing compounds. nih.govnih.gov
An efficient electrochemical method for the α-cyanation of secondary piperidines has been developed, providing a direct route to 2-cyanopiperidines from readily available starting materials. nih.govnih.gov This method is compatible with a wide range of functional groups, enabling the synthesis of a diverse set of this compound derivatives. These derivatives can then be further elaborated through various chemical transformations of the cyano group, leading to a multitude of functionalized piperidines for screening in drug discovery programs. The table below illustrates some of the diversification strategies starting from this compound.
| Starting Material | Reaction | Product Class | Potential Application |
| This compound | Hydrolysis | Piperidine-2-carboxylic acids | Unnatural amino acids, Peptidomimetics |
| This compound | Reduction (e.g., with LiAlH4) | 2-(Aminomethyl)piperidines | Alkaloid synthesis, Ligand synthesis |
| This compound | Grignard Reaction | 2-Acylpiperidines | Ketone-containing building blocks |
| This compound | Cyclization Reactions | Spirocyclic piperidines | Complex scaffolds for drug discovery |
Biological and Medicinal Chemistry Significance of 2 Cyanopiperidine Derivatives
Strategic Intermediates in Pharmaceutical Research and Development
2-Cyanopiperidine and its analogs serve as crucial building blocks in the synthesis of complex molecular architectures with therapeutic potential. The cyano group at the 2-position of the piperidine (B6355638) ring is a key functional handle that can be elaborated into a variety of other functionalities, making it a strategic component in the design and synthesis of novel drug candidates.
The piperidine nucleus is a well-established privileged scaffold in CNS drug discovery, appearing in a multitude of approved drugs targeting various neurological and psychiatric conditions. The introduction of a cyano group at the 2-position offers a unique synthetic entry point for the development of novel CNS modulators. Although direct examples focusing exclusively on this compound are not extensively documented in readily available literature, the strategic use of cyanopiperidine isomers, such as 4-cyanopiperidine (B19701), in the synthesis of CNS-active agents provides a strong rationale for the potential of the 2-cyano analog.
For instance, research has demonstrated the utility of 4-cyanopiperidine in the synthesis of 1,4-disubstituted and 1,4,4-trisubstituted piperidines as inhibitors of neuronal T-type Ca2+ channels for the potential treatment of neuropathic pain. researchgate.net In these synthetic schemes, the cyano group serves as a precursor for the introduction of other essential pharmacophoric elements. This approach highlights the strategic value of the cyano group on the piperidine ring for creating libraries of compounds for screening against CNS targets. researchgate.net
The versatility of the cyano group allows for its conversion into amines, amides, carboxylic acids, and tetrazoles, each of which can impart distinct physicochemical properties and biological activities to the final molecule. This chemical tractability makes this compound a highly attractive starting material for generating diverse libraries of compounds for high-throughput screening against a wide array of CNS targets, including receptors, ion channels, and enzymes.
Design of Conformationally Restricted Peptidomimetics for Bioactivity Enhancement
Peptides are crucial signaling molecules in the body, but their therapeutic use is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics are designed to overcome these limitations by mimicking the essential structural features of a natural peptide required for biological activity while possessing improved drug-like properties. The rigid ring structure of this compound makes it an excellent scaffold for the design of conformationally restricted peptidomimetics.
By incorporating the this compound moiety into a peptide sequence, the conformational flexibility of the backbone can be significantly reduced. This conformational constraint can lock the peptidomimetic into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. The 2-cyano group can also be envisioned as a bioisosteric replacement for the carboxylic acid or carboxamide side chain of amino acids like aspartic acid or asparagine, or as a precursor to other functional groups that can mimic side-chain interactions.
While specific examples detailing the use of this compound in peptidomimetic design are not prevalent in the reviewed literature, the broader concept of using cyclic constraints to enhance bioactivity is well-established. For example, the synthesis of 2-oxopiperazine-based conformationally constrained peptides has been explored to create mimetics of gamma-turns in tetrapeptides like CCK-4. nih.gov This research underscores the principle that introducing rigid cyclic structures can be a powerful strategy for improving the pharmacological properties of peptide-based drug candidates. The this compound scaffold represents a promising, albeit less explored, platform for applying this principle.
Structure-Activity Relationship (SAR) Investigations of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how the chemical structure of a molecule influences its biological activity. The this compound scaffold offers multiple points for chemical modification, making it an ideal template for systematic SAR investigations.
Key areas for modification on the this compound core include:
The Piperidine Nitrogen (N1): Substitution at this position can significantly impact a compound's affinity, selectivity, and pharmacokinetic properties.
The Cyano Group (C2): As discussed, this group can be converted to various other functionalities to probe interactions with the biological target.
Other Positions on the Piperidine Ring (C3, C4, C5, C6): Introduction of substituents at these positions can influence the molecule's conformation and introduce additional points of interaction with the target.
While specific, comprehensive SAR studies on a series of this compound analogs were not identified in the provided search context, the principles of SAR can be illustrated by examining studies on related piperidine-containing compounds. For example, extensive SAR studies have been conducted on fentanyl analogs, which feature a 4-anilidopiperidine core. These studies have revealed that modifications at the 3 and 4 positions of the piperidine ring, as well as substitutions on the N-acyl group and the aniline (B41778) ring, have profound effects on opioid receptor affinity and selectivity. nih.gov
Similarly, SAR studies on meperidine analogs have demonstrated that alterations to the ester group and the N-methyl substituent can significantly modulate activity. These examples from the broader class of piperidine-based CNS drugs provide a clear roadmap for how SAR studies on this compound analogs could be designed and interpreted to optimize their biological activity for a given therapeutic target.
Q & A
Q. What in vivo pharmacokinetic challenges arise from this compound’s zwitterionic nature?
- Methodological Answer : Conduct rodent studies with IV/PO dosing. Measure plasma concentrations via LC-MS/MS and calculate AUC, Cmax, and t1/2. Assess blood-brain barrier penetration using in situ perfusion models. Compare with logD (octanol/buffer at pH 7.4) to explain bioavailability limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
